3-(3-methoxy-5-nitrophenyl)-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-(3-METHOXY-5-NITROPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a sulfanyl group attached to a quinazolinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXY-5-NITROPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Formation of Quinazolinone Core: This involves the cyclization of an appropriate precursor to form the quinazolinone structure.
Introduction of Sulfanyl Group: The final step involves the addition of a sulfanyl group to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXY-5-NITROPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
3-(3-METHOXY-5-NITROPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-METHOXY-5-NITROPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding to target proteins or enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-HYDROXY-5-NITROPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE
- 3-(3-METHOXY-5-AMINOPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE
- 3-(3-METHOXY-5-NITROPHENYL)-2-SULFONYL-4(3H)-QUINAZOLINONE
Uniqueness
3-(3-METHOXY-5-NITROPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the specific combination of functional groups attached to the quinazolinone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H11N3O4S |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-(3-methoxy-5-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O4S/c1-22-11-7-9(6-10(8-11)18(20)21)17-14(19)12-4-2-3-5-13(12)16-15(17)23/h2-8H,1H3,(H,16,23) |
InChI Key |
KKMKFFFRULWTSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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